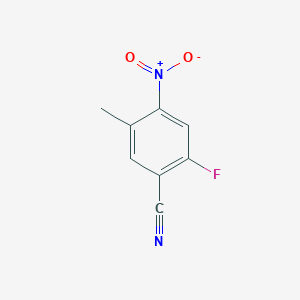

2-Fluoro-5-methyl-4-nitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

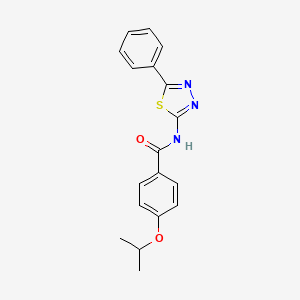

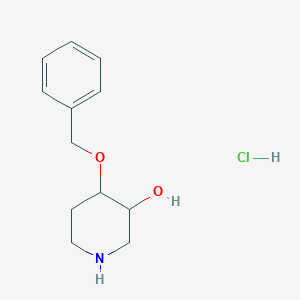

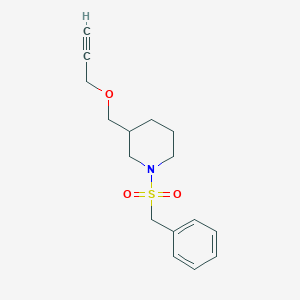

2-Fluoro-5-methyl-4-nitrobenzonitrile (CAS number 1803852-84-7) is a benzene derivative with a fluorine, a nitrile, and a nitro electron-withdrawing groups . The triple-substituted this compound serves as an ideal scaffold for molecular design due to its unique reactivity profile, allowing for the introduction of various functional groups without the need for protective groups .

Synthesis Analysis

This compound can be synthesized from 2-fluorobenzonitrile via nitration . Additionally, anti-tumor benzothiophene derivatives can be prepared from this compound by reacting it with methyl thioglycolate (yielding 93%) . The synthetic route is customizable, enabling the introduction of different functional groups based on desired lipophilicity and binding affinity.Molecular Structure Analysis

Physical and Chemical Properties Analysis

科学的研究の応用

Radiotracer Development for PET Imaging 2-Fluoro-5-methyl-4-nitrobenzonitrile's derivative, [(18)F]FPEB, is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5). Researchers developed a routine production method for this radiotracer, which is significant for clinical research, demonstrating its utility in neuroscience and medical imaging (Lim, Labaree, Li, & Huang, 2014).

Thermophysical Studies The thermophysical behavior of nitrobenzonitriles, including variants similar to this compound, was studied using differential scanning calorimetry. These studies are crucial in understanding the physical properties and phase transitions of these compounds, which have implications in material science and chemistry (Jiménez, Roux, Dávalos, & Temprado, 2002).

Chemical Fixation of Carbon Dioxide Research on the catalyzed chemical fixation of CO2 with aminobenzonitriles, related to this compound, demonstrates the compound's potential in environmental chemistry. This fixation process, involving the formation of quinazoline-2,4(1H,3H)-diones, highlights the application in CO2 utilization and organic synthesis (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Study of Electronic and Structural Properties Investigations into the electronic and structural properties of compounds like this compound are crucial for understanding their potential applications in various fields, including materials science and molecular electronics (Kumar & Raman, 2017).

Understanding Molecular Geometries and Internal Rotational Barriers The study of molecular geometries and internal rotational barriers in aromatic nitro compounds, closely related to this compound, provides valuable insights into the molecular behavior and properties of these compounds (Chen & Chieh, 2002).

Synthesis of Pesticides Research into the synthesis of 3-fluoro-4-methylbenzonitrile, a compound structurally similar to this compound, showcases its practical importance in the development and production of new pesticides (Min, 2006).

Catalytic Hydrogenation Studies Studies on the hydrogenation of nitrobenzonitriles, closely related to this compound, using Raney nickel catalysts provide insights into chemical processes significant in organic synthesis and industrial chemistry (Koprivova & Červený, 2008).

Investigation of Isoxazoles from Nitrobenzonitrile Oxides The reaction of nitrobenzonitrile oxides with dipolarophiles, relevant to the study of this compound, offers valuable information on the synthesis and reactivity of isoxazoles, a class of compounds with various applications in organic and medicinal chemistry (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 2-Fluoro-5-methyl-4-nitrobenzonitrile are currently unknown. This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It is an ideal scaffold for molecular design

Mode of Action

Each substituent on the benzene ring has different reactivities, which could potentially interact with various biological targets .

Pharmacokinetics

It is known that the compound is a white crystalline solid and is soluble in common organic solvents such as ethanol and dichloromethane, but almost insoluble in water . These properties could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more readily absorbed and distributed in lipid-rich environments due to its solubility in organic solvents . Additionally, its stability may be affected by temperature, as it should be stored at 2-8°C .

特性

IUPAC Name |

2-fluoro-5-methyl-4-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)7(9)3-8(5)11(12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVYNGGLNUJFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803852-84-7 |

Source

|

| Record name | 2-fluoro-5-methyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2799718.png)

![2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2799722.png)

![Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2799723.png)

![4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2799724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)

![6-phenyl-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2799731.png)

![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)